

A Comparative Guide to the Spectroscopic Characterization of 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

Cat. No.: B1360277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 4-methoxy-2-butanone and a close structural analog, 4-ethoxy-2-butanone. The information presented is crucial for the unambiguous identification and characterization of these compounds, employing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 4-methoxy-2-butanone and 4-ethoxy-2-butanone, facilitating a direct comparison of their spectral features.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4-Methoxy-2-butanone	2.15	Singlet	3H	CH ₃ (Ketone)
2.74	Triplet	2H		CH ₂ (α to C=O)
3.33	Singlet	3H		OCH ₃
3.61	Triplet	2H		CH ₂ (α to OCH ₃)
4-Ethoxy-2-butanone	1.21	Triplet	3H	CH ₃ (Ethyl)
2.15	Singlet	3H		CH ₃ (Ketone)
2.73	Triplet	2H		CH ₂ (α to C=O)
3.50	Quartet	2H		OCH ₂ (Ethyl)
3.63	Triplet	2H		CH ₂ (α to OCH ₂)

¹³C NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm	Assignment
4-Methoxy-2-butanone	30.0	CH ₃ (Ketone)
45.5	CH ₂ (α to C=O)	
58.8	OCH ₃	
68.9	CH ₂ (α to OCH ₃)	
207.8	C=O	
4-Ethoxy-2-butanone	15.1	CH ₃ (Ethyl)
29.9	CH ₃ (Ketone)	
45.8	CH ₂ (α to C=O)	
66.4	OCH ₂ (Ethyl)	
66.9	CH ₂ (α to OCH ₂)	
208.1	C=O	

IR Spectroscopy Data

Compound	Absorption Band (cm ⁻¹)	Functional Group
4-Methoxy-2-butanone	~1715	C=O (Ketone) Stretch
~1118	C-O (Ether) Stretch	
~2930, 2880	C-H (Alkyl) Stretch	
4-Ethoxy-2-butanone	~1716	C=O (Ketone) Stretch
~1115	C-O (Ether) Stretch	
~2975, 2870	C-H (Alkyl) Stretch	

Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (M^+) m/z	Key Fragment Ions (m/z)
4-Methoxy-2-butanone	102	87, 71, 58, 45, 43
4-Ethoxy-2-butanone	116	101, 87, 72, 59, 43

Experimental Protocols

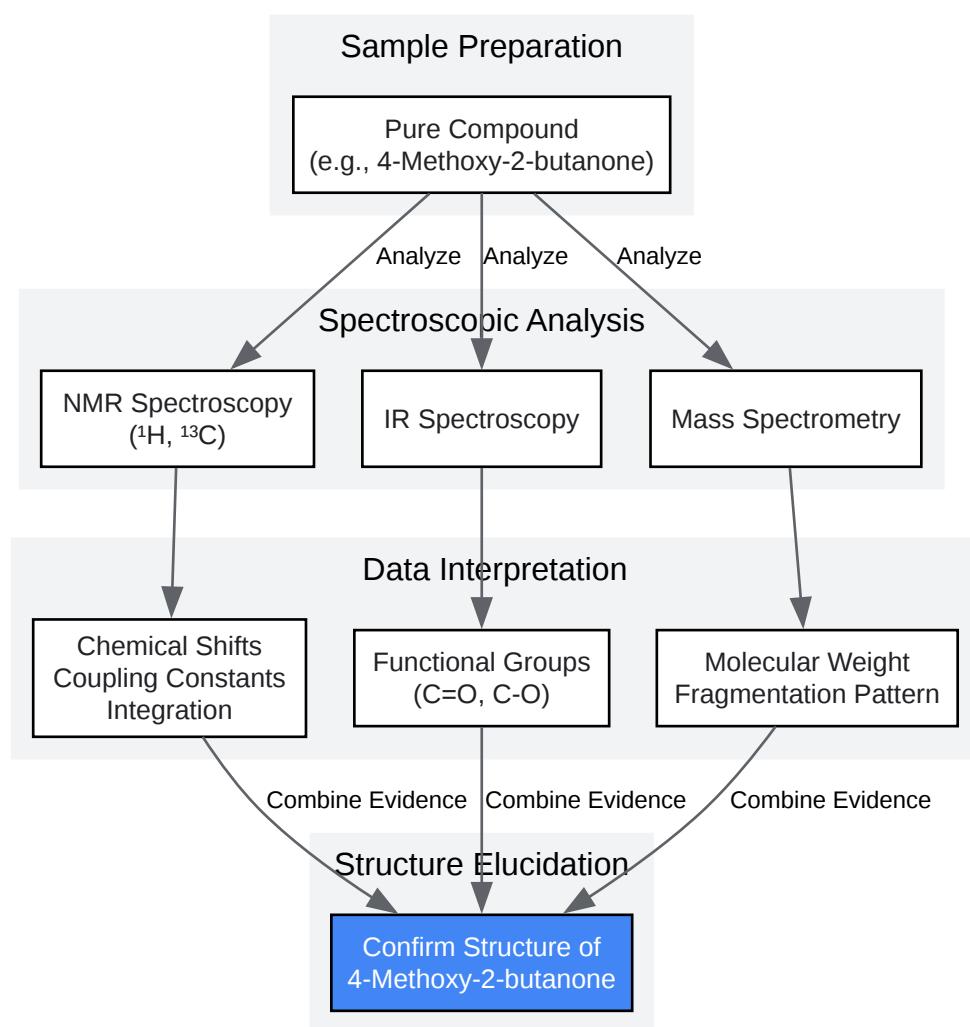
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte (4-methoxy-2-butanone or 4-ethoxy-2-butanone) was dissolved in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: 1H and ^{13}C NMR spectra were acquired on a 400 MHz NMR spectrometer.
- 1H NMR Acquisition: The proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for 1H NMR and the residual $CDCl_3$ signal at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid sample (4-methoxy-2-butanone or 4-ethoxy-2-butanone) was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.


- Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition: The spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectra were presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the analyte in methanol (approximately 1 $\mu\text{g}/\text{mL}$) was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.
- Instrumentation: Mass spectra were obtained using a mass spectrometer operating in the Electron Ionization (EI) mode.
- Ionization: The sample was ionized using a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated in a quadrupole mass analyzer and detected over a mass-to-charge (m/z) range of 10-200.
- Data Acquisition and Processing: The mass spectrum was recorded, displaying the relative abundance of ions as a function of their m/z ratio.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 4-methoxy-2-butanone.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Characterization of 4-Methoxy-2-butanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360277#spectroscopic-data-for-4-methoxy-2-butanone-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com